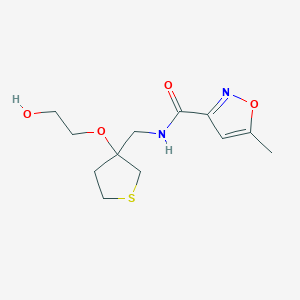

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-9-6-10(14-18-9)11(16)13-7-12(17-4-3-15)2-5-19-8-12/h6,15H,2-5,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFWUAJTVDVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure includes a tetrahydrothiophene moiety and an isoxazole ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17N3O5S

- Molecular Weight : 315.34 g/mol

- IUPAC Name : N-[[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl]-5-methylisoxazole-3-carboxamide

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related tetrahydrothiophene derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting a potential for modulating immune responses .

2. COX Inhibition

The compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. Similar compounds have demonstrated selectivity for COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional NSAIDs .

3. Antioxidant Activity

This compound may also exhibit antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in various cellular models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : By blocking the synthesis of prostaglandins through COX inhibition, the compound may alleviate inflammation.

- Scavenging Reactive Oxygen Species (ROS) : The presence of hydroxyl groups in its structure may enhance its ability to neutralize ROS.

Case Study 1: Anti-inflammatory Efficacy

In a study examining the anti-inflammatory effects of tetrahydrothiophene derivatives, it was found that treatment with N-(3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole resulted in a significant reduction in edema in animal models induced by carrageenan. The results indicated a decrease in inflammatory markers (e.g., NO and cytokines), supporting its potential use as an anti-inflammatory agent.

Case Study 2: COX Selectivity

A comparative study evaluated the COX inhibitory activities of various isoxazole derivatives, including N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole. The findings revealed that this compound exhibited a higher selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative for chronic inflammatory conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O5S |

| Molecular Weight | 315.34 g/mol |

| Purity | ≥95% |

| Biological Activities | Anti-inflammatory, COX inhibition, Antioxidant |

| Activity Type | Mechanism | Effect |

|---|---|---|

| Anti-inflammatory | COX inhibition | Reduced edema |

| Antioxidant | ROS scavenging | Decreased oxidative stress |

| Cytokine modulation | Inhibition of TNF-α | Lowered inflammation |

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole-Carboxamide Derivatives

Solubility and Stability

- The hydroxyethoxy group in the target compound likely enhances water solubility compared to non-polar analogs like N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (), which has a high molecular weight (1066.68 g/mol) and complex substituents .

- Thiadiazole derivatives () exhibit variable stability due to sulfur-containing rings, which may undergo oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.